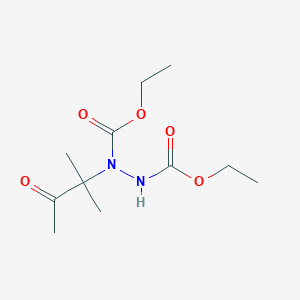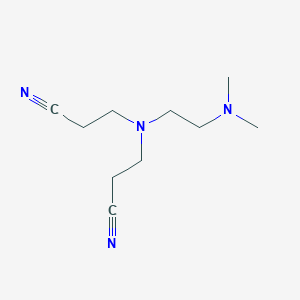
3,3'-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile is a chemical compound with a complex structure that includes a dimethylamino group and nitrile functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile typically involves the reaction of dimethylaminoethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product. Industrial production also focuses on minimizing waste and improving the overall sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3’-((2-(Dimethylamino)ethyl)azanediyl)dipropanenitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The nitrile groups can participate in nucleophilic addition reactions, further modifying the activity of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-((2-(Dimethylamino)ethyl)azanediyl)bis(methylene)bis(naphthalen-2-olato-κ4N,N′,O,O′)-titanium(IV): Similar structure but includes titanium coordination.
6,6′-(((2-(Dimethylamino)ethyl)azanediyl)bis(methylene))bis(benzo[d][1,3]dioxol-5-olato-κ4N,N′,O,O′)-titanium(IV): Contains benzo[d][1,3]dioxole groups and titanium coordination.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
67602-77-1 |
|---|---|
Formule moléculaire |
C10H18N4 |
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
3-[2-cyanoethyl-[2-(dimethylamino)ethyl]amino]propanenitrile |
InChI |
InChI=1S/C10H18N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-4,7-10H2,1-2H3 |
Clé InChI |
HTXPBCJOWXOHFN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


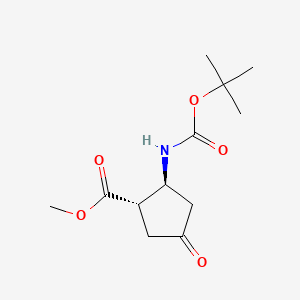
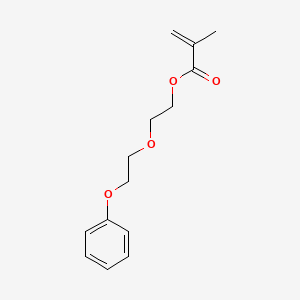
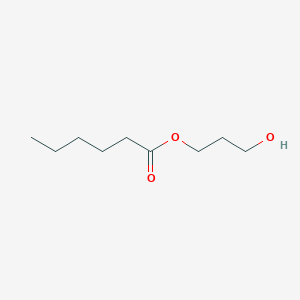
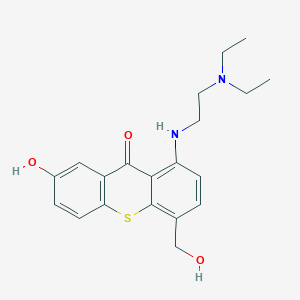
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)

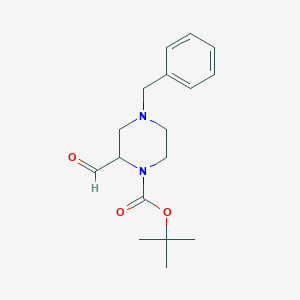
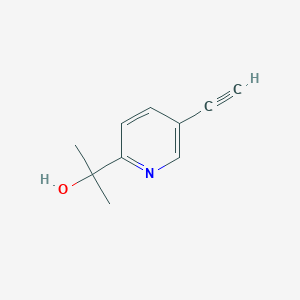
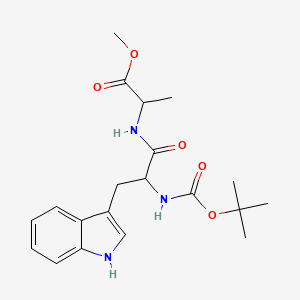
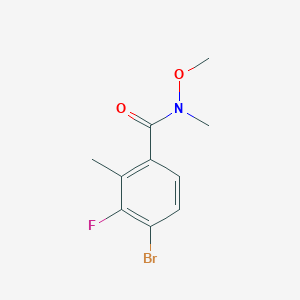
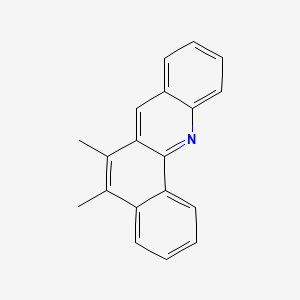
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
